1-Nitro-6-nitrosopyrene
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Overview
Description
1-Nitro-6-nitrosopyrene (1-NP) is a polycyclic aromatic hydrocarbon (PAH) that is formed as a result of incomplete combustion of organic matter. It is a potent mutagen and carcinogen, and has been identified as a major environmental pollutant.
Mechanism Of Action
The mechanism of action of 1-Nitro-6-nitrosopyrene involves its activation by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and cause mutations. The reactive intermediates can also generate reactive oxygen species, which can damage cellular components and initiate signaling pathways that lead to cancer.
Biochemical And Physiological Effects
1-Nitro-6-nitrosopyrene has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. It can also activate signaling pathways that are involved in cell proliferation, survival, and apoptosis. In animal studies, 1-Nitro-6-nitrosopyrene has been shown to induce lung tumors and liver tumors.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Nitro-6-nitrosopyrene in lab experiments is that it is a well-characterized compound with known mutagenic and carcinogenic properties. This makes it a useful tool for studying the mechanisms of PAH-induced carcinogenesis. One limitation is that 1-Nitro-6-nitrosopyrene is a potent carcinogen, and therefore requires careful handling and disposal to minimize exposure to researchers.
Future Directions
Future research on 1-Nitro-6-nitrosopyrene should focus on identifying the specific mechanisms by which it induces DNA damage and inflammation. This could lead to the development of targeted therapies for preventing or treating PAH-induced cancer. Additionally, studies should be conducted to determine the effects of 1-Nitro-6-nitrosopyrene on different cell types and tissues, as well as its interactions with other environmental pollutants. Finally, research should be conducted to identify safer alternatives to 1-Nitro-6-nitrosopyrene for use in lab experiments.
Synthesis Methods
1-Nitro-6-nitrosopyrene can be synthesized by the reaction of 1-nitropyrene with nitrous acid. The reaction takes place in an acidic medium and generates nitric oxide and 1-Nitro-6-nitrosopyrene. The yield of the reaction is influenced by the concentration of nitrous acid and the reaction time.
Scientific Research Applications
1-Nitro-6-nitrosopyrene has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound for studying the mechanisms of PAH-induced carcinogenesis. 1-Nitro-6-nitrosopyrene has been shown to induce DNA damage, oxidative stress, and inflammation, which are all implicated in the development of cancer.
properties
CAS RN |
101043-65-6 |
---|---|
Product Name |
1-Nitro-6-nitrosopyrene |
Molecular Formula |
C16H8N2O3 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
1-nitro-6-nitrosopyrene |
InChI |
InChI=1S/C16H8N2O3/c19-17-13-7-3-9-2-6-12-14(18(20)21)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H |
InChI Key |
WWKLDZDOXNNLAM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |
Other CAS RN |
101043-65-6 |
synonyms |
1-nitro-6-nitrosopyrene |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.